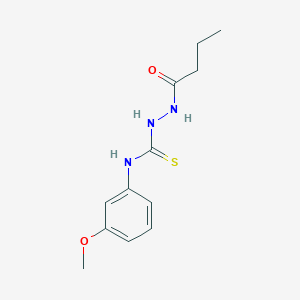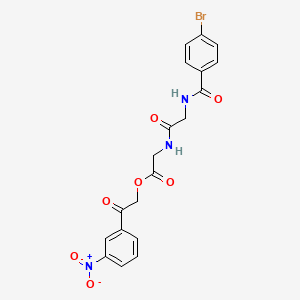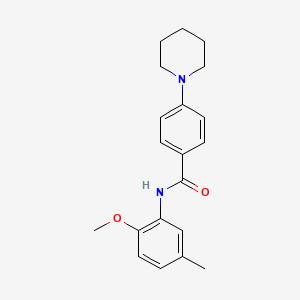![molecular formula C16H20N2O3 B4723817 2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4723817.png)
2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Overview
Description
2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as DMXAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs), which have been shown to selectively disrupt the blood supply to tumors, leading to their regression.
Mechanism of Action
2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide exerts its anti-tumor effects by selectively disrupting the blood supply to tumors. It does this by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor blood vessels. This compound also has direct anti-tumor effects, including the induction of tumor cell death and inhibition of tumor cell proliferation.
Biochemical and physiological effects:
This compound has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). These cytokines play a crucial role in the anti-tumor effects of this compound by activating the immune system and inducing the destruction of tumor blood vessels. This compound has also been shown to induce apoptosis (programmed cell death) in tumor cells and inhibit tumor cell proliferation.
Advantages and Limitations for Lab Experiments
2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several advantages for lab experiments. It is a potent and selective VDA, making it a useful tool for studying the role of tumor blood vessels in cancer progression. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, this compound has several limitations for lab experiments. It has a short half-life in vivo, making it difficult to maintain therapeutic concentrations. This compound also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Future Directions
There are several future directions for research on 2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of research is the development of more potent and selective VDAs based on the structure of this compound. Another area of research is the optimization of the synthesis method to increase yield and purity. Clinical trials of this compound are ongoing, and further research is needed to determine its clinical efficacy. Finally, the mechanisms underlying the anti-tumor effects of this compound are not fully understood, and further research is needed to elucidate these mechanisms.
Scientific Research Applications
2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively disrupt the blood supply to tumors, leading to their regression. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models. Clinical trials of this compound have been conducted, but the results have been mixed, and further research is needed to determine its clinical efficacy.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-15(12(2)21-18-11)10-16(19)17-9-8-13-4-6-14(20-3)7-5-13/h4-7H,8-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNOFLSAZDUQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[4-(dimethylamino)phenyl]-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4723745.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4723750.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4723755.png)
![1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4723758.png)


![8,9-dimethoxy-5,5-dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4723806.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-1-naphthylthiourea](/img/structure/B4723808.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4723825.png)
![N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4723835.png)
![2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4723838.png)

